molecular formula C4H7ClN2O B15248499 MethylN-cyanoacetimidatehydrochloride

MethylN-cyanoacetimidatehydrochloride

Cat. No.: B15248499
M. Wt: 134.56 g/mol
InChI Key: NRAZDFLDBBOMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MethylN-cyanoacetimidatehydrochloride is a chemical compound known for its significant role in organic synthesis and various industrial applications. It is characterized by the presence of a cyano group and an imidate group, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MethylN-cyanoacetimidatehydrochloride typically involves the reaction of methyl cyanoacetate with an appropriate amine under controlled conditions. One common method includes stirring methyl cyanoacetate with the amine at room temperature without the use of solvents . Another approach involves heating the mixture at 70°C for several hours, followed by cooling to room temperature .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis process .

Mechanism of Action

The mechanism of action of MethylN-cyanoacetimidatehydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano group can participate in nucleophilic addition reactions, while the imidate group can engage in electrophilic substitution reactions. These interactions enable the compound to form stable intermediates and final products with desired chemical properties .

Comparison with Similar Compounds

Uniqueness: MethylN-cyanoacetimidatehydrochloride is unique due to its dual functionality, which allows it to participate in a broader range of chemical reactions compared to its similar counterparts. This versatility makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C4H7ClN2O

Molecular Weight

134.56 g/mol

IUPAC Name

methyl N-cyanoethanimidate;hydrochloride

InChI

InChI=1S/C4H6N2O.ClH/c1-4(7-2)6-3-5;/h1-2H3;1H

InChI Key

NRAZDFLDBBOMDD-UHFFFAOYSA-N

Canonical SMILES

CC(=NC#N)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.